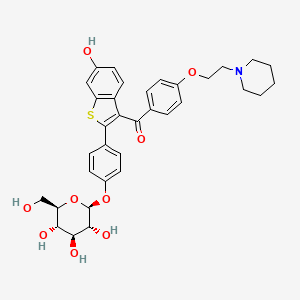

4'-Raloxifene-|A-D-glucopyranoside

Description

Overview of Raloxifene (B1678788) Biotransformation and the Significance of Conjugate Formation

Raloxifene's journey through the body is marked by extensive and rapid biotransformation. fda.gov Following oral administration, approximately 60% of a Raloxifene dose is absorbed; however, it undergoes significant first-pass metabolism, primarily in the intestine and liver. drugbank.comnih.gov This metabolic process is so extensive that the absolute bioavailability of the parent (unconjugated) Raloxifene is less than 2%. drugbank.comnih.gov

The primary metabolic route is glucuronidation, which leads to the formation of several key metabolites: raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and a raloxifene-6, 4'-diglucuronide. drugbank.comfda.gov No other significant metabolites have been detected in human plasma. drugbank.com Consequently, unconjugated Raloxifene constitutes less than 1% of the total substance found circulating in the plasma. nih.govfda.gov The vast majority exists as these glucuronide conjugates, highlighting that the formation of these metabolites is the principal determinant of Raloxifene's systemic fate. nih.gov This extensive conjugation and subsequent enterohepatic cycling of the metabolites and parent drug contribute to a prolonged plasma elimination half-life. fda.gov

The formation of these glucuronides is catalyzed by specific UGT enzymes. Studies have identified that hepatic UGTs 1A1 and 1A9, as well as extra-hepatic UGTs 1A8 and 1A10, are primarily responsible for Raloxifene glucuronidation. nih.govnih.gov

Rationale for Research on 4'-Raloxifene-β-D-glucopyranoside as a Major Metabolite

Research focus has been specifically directed towards 4'-Raloxifene-β-D-glucopyranoside due to its status as the most significant metabolite of Raloxifene. nih.govmedchemexpress.com Understanding its formation and disposition is crucial for a complete picture of Raloxifene's pharmacokinetics.

In the plasma of individuals administered Raloxifene, two main glucuronide metabolites are present: raloxifene-6-β-glucuronide (ral-6-Gluc) and raloxifene-4′-β-glucuronide (ral-4′-Gluc). nih.gov Of these, 4'-Raloxifene-β-D-glucopyranoside is the most abundant. nih.gov Studies have demonstrated that the plasma ratio of ral-4′-Gluc to ral-6-Gluc is approximately 8-to-1, establishing it as the principal circulating metabolite. nih.gov

The formation of 4'-Raloxifene-β-D-glucopyranoside is largely mediated by UGT1A10 and UGT1A8, which are considered extra-hepatic enzymes, with a significant presence in the intestine. nih.govmedchemexpress.com

| Enzyme | Location | Primary Metabolite(s) Formed |

|---|---|---|

| UGT1A1 | Liver | Raloxifene-6-β-glucuronide, Raloxifene-4'-β-glucuronide nih.gov |

| UGT1A8 | Intestine (Extra-hepatic) | Raloxifene-6-β-glucuronide, Raloxifene-4'-β-glucuronide nih.gov |

| UGT1A9 | Liver | Raloxifene-6-β-glucuronide, Raloxifene-4'-β-glucuronide nih.gov |

| UGT1A10 | Intestine (Extra-hepatic) | Raloxifene-4'-β-glucuronide only nih.gov |

Once formed, these glucuronide conjugates, including 4'-Raloxifene-β-D-glucopyranoside, are not merely inactive excretion products. While they show very little affinity for the estrogen receptor and are over 100 times less potent than Raloxifene in in-vitro cell proliferation assays, they participate in enterohepatic cycling. nih.govfda.gov This process involves the excretion of the glucuronides into the bile, followed by potential deconjugation back to the parent Raloxifene by gut microflora, and subsequent reabsorption. This recycling mechanism prolongs the systemic exposure to Raloxifene. fda.gov

| Metabolite | Apparent Km (μM) | Vmax (nmol/min/mg protein) |

|---|---|---|

| Raloxifene-6-β-glucuronide | 7.9 nih.gov | 0.61 nih.gov |

| 4'-Raloxifene-β-D-glucopyranoside | 59 nih.govmedchemexpress.com | 2.0 nih.govmedchemexpress.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H37NO9S |

|---|---|

Molecular Weight |

635.7 g/mol |

IUPAC Name |

[6-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |

InChI |

InChI=1S/C34H37NO9S/c36-19-26-30(39)31(40)32(41)34(44-26)43-24-11-6-21(7-12-24)33-28(25-13-8-22(37)18-27(25)45-33)29(38)20-4-9-23(10-5-20)42-17-16-35-14-2-1-3-15-35/h4-13,18,26,30-32,34,36-37,39-41H,1-3,14-17,19H2/t26-,30-,31+,32-,34-/m1/s1 |

InChI Key |

SMCKNNQQQOVEFY-JPLCMXNCSA-N |

Isomeric SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O |

Origin of Product |

United States |

Enzymology and Biochemical Mechanisms of 4 Raloxifene |a D Glucopyranoside Formation

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved

The conjugation of glucuronic acid to raloxifene (B1678788) is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). The formation of 4'-Raloxifene-β-D-glucuronide is not a random event but is orchestrated by specific UGT isoforms located in various tissues throughout the body. nih.govnih.gov

Hepatic UGT Contributions (e.g., UGT1A1, UGT1A9)

In the liver, a primary site of drug metabolism, several UGT isoforms have been identified as key players in the glucuronidation of raloxifene. nih.gov Studies utilizing human liver microsomes and recombinant UGT enzymes have pinpointed UGT1A1 and UGT1A9 as the most active hepatic UGTs in this process. nih.govnih.gov While both are involved, their contributions to the formation of different raloxifene glucuronides vary. For instance, correlation analyses have suggested that UGT1A1 is primarily responsible for the formation of raloxifene-6-β-glucuronide, but not 4'-Raloxifene-β-D-glucuronide, in the liver. nih.govpharmgkb.org UGT1A9, on the other hand, demonstrates activity towards the formation of 4'-Raloxifene-β-D-glucuronide. nih.gov The order of activity for 4'-glucuronidation in humans has been shown to be UGT1A8 > UGT1A1 > UGT1A9. nih.gov

Extra-Hepatic UGT Contributions (e.g., UGT1A8, UGT1A10 in intestine, kidney)

Beyond the liver, extra-hepatic tissues, particularly the intestine, play a significant role in the first-pass metabolism of raloxifene. nih.govpharmgkb.org In the human jejunum, UGT1A8 and UGT1A10 are considered the primary contributors to raloxifene glucuronidation. nih.govpharmgkb.orgmedchemexpress.com In fact, these extra-hepatic UGTs exhibit the highest levels of activity of any UGTs screened for raloxifene metabolism. nih.gov UGT1A8 is capable of forming both the 6-β- and 4'-β-glucuronides of raloxifene, whereas UGT1A10 is selective, forming only the 4'-β-glucuronide. nih.govpharmgkb.orgresearchgate.net This highlights the critical role of intestinal glucuronidation in the presystemic clearance of raloxifene. nih.govpharmgkb.org

Substrate Specificity and Regioselectivity of Glucuronidation at the 4'-Position

The UGT enzymes exhibit remarkable substrate specificity and regioselectivity, which dictates the position at which glucuronic acid is attached to the raloxifene molecule. The formation of 4'-Raloxifene-β-D-glucuronide is a clear example of this. UGT1A10, for instance, exclusively catalyzes glucuronidation at the 4'-position of raloxifene. nih.govpharmgkb.org UGT1A8, while also forming the 6-glucuronide, shows significant activity in producing the 4'-glucuronide. nih.govpharmgkb.org This regioselectivity is a fundamental aspect of raloxifene's metabolic profile.

Kinetic Analysis of Glucuronidation Reactions

To further understand the efficiency and capacity of the UGT isoforms in forming 4'-Raloxifene-β-D-glucuronide, kinetic analyses are performed. These studies determine key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Determination of Apparent Michaelis-Menten Constants (Km)

The Km value represents the substrate concentration at which the enzymatic reaction rate is half of its maximum. A lower Km value generally indicates a higher affinity of the enzyme for the substrate. For the formation of 4'-Raloxifene-β-D-glucuronide, expressed UGT1A8 has been shown to have an apparent Km of 59 μM. nih.govmedchemexpress.com In studies with rat S9 fractions, the Km for the formation of raloxifene-4'-G was found to be age-dependent and lower than that for raloxifene-6-G. nih.gov

Determination of Maximum Reaction Velocities (Vmax)

The Vmax represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. For the formation of 4'-Raloxifene-β-D-glucuronide, expressed UGT1A8 exhibits a Vmax of 2.0 nmol/min/mg of protein. nih.govmedchemexpress.com Similar to Km, the Vmax for the formation of raloxifene-4'-G in rat S9 fractions was also observed to be age-dependent and lower than that for the 6-glucuronide. nih.gov

Kinetic Parameters of UGT Isoforms in Raloxifene Glucuronidation

| UGT Isoform | Metabolite | Apparent Km (μM) | Vmax (nmol/min/mg) |

|---|---|---|---|

| UGT1A8 | Raloxifene-4'-β-glucuronide | 59 | 2.0 |

| UGT1A8 | Raloxifene-6-β-glucuronide | 7.9 | 0.61 |

Data sourced from studies on expressed UGT enzymes. nih.govmedchemexpress.com

Analysis of Substrate Inhibition Kinetics

The glucuronidation of raloxifene can exhibit non-Michaelis-Menten kinetics. Specifically, studies using human intestinal microsomes (HIMs) and human liver microsomes (HLMs) have demonstrated substrate inhibition kinetics. researchgate.net This phenomenon is observed at supraphysiological substrate concentrations of raloxifene, specifically above 20 µM. researchgate.net Substrate inhibition occurs when the enzyme's activity decreases at high substrate concentrations. This can happen through various mechanisms, such as the binding of a second substrate molecule to the enzyme-substrate complex, forming a catalytically inactive ternary complex. mdpi.com This characteristic of raloxifene glucuronidation highlights the complexity of its metabolic pathway and is an important consideration for in vitro kinetic modeling. researchgate.netmdpi.com

Modulation of UGT Activity by Endogenous and Exogenous Factors

The rate of 4'-raloxifene-β-D-glucopyranoside formation is not static; it is influenced by a variety of intrinsic and extrinsic factors. These include an individual's genetic makeup, the availability of necessary cofactors, and interactions with co-administered drugs or compounds. nih.govnih.gov

Effects of Genetic Polymorphisms (e.g., UGT1A8 genotypes)

Genetic variations within the UGT genes can significantly alter enzyme activity, leading to substantial interindividual differences in drug metabolism. For raloxifene, polymorphisms in the UGT1A8 gene are particularly influential. nih.govnih.gov The UGT1A8 gene has several known single-nucleotide polymorphisms (SNPs), including variants at codon 173 (Ala to Gly, UGT1A82) and codon 277 (Cys to Tyr, UGT1A83), which are associated with altered glucuronidation activity. nih.gov

Studies have correlated UGT1A8 genotypes with raloxifene glucuronidation capacity, categorizing individuals as fast, intermediate, or slow metabolizers. nih.govaacrjournals.org For instance, the UGT1A8*2 variant was significantly correlated with total raloxifene glucuronide formation in human jejunum homogenates. nih.govaacrjournals.org In vivo, plasma levels of both ral-4'-Gluc and ral-6-Gluc were found to be significantly lower in subjects with the predicted UGT1A8 slow metabolizer genotype compared to those with intermediate or fast metabolizer genotypes. nih.gov

Another well-studied polymorphism affecting raloxifene metabolism is UGT1A128, which involves a variable number of TA repeats in the promoter region of the UGT1A1 gene. nih.govnih.gov This polymorphism is associated with decreased UGT1A1 expression. aacrjournals.org Functional UGT1A1 promoter genotypes have been significantly associated with the formation of ral-6-Gluc in human liver microsomes. nih.govnih.gov Patients homozygous for the UGT1A128 allele showed significantly higher concentrations of raloxifene glucuronides, indicating a notable influence on raloxifene pharmacokinetics. nih.govnih.gov

Table 2: Influence of UGT1A8 Genotypes on Raloxifene Metabolism

| Genotype | Predicted Metabolizer Status | Effect on Raloxifene Glucuronide Levels | Source |

|---|---|---|---|

| UGT1A8 (2/2) | Fast | Associated with higher glucuronidation rates | nih.govaacrjournals.org |

| UGT1A8 (1/1) or (1/2) | Intermediate | Baseline/moderate glucuronidation rates | nih.govaacrjournals.org |

| UGT1A8 (1/3) | Slow | Associated with lower plasma glucuronide levels | nih.govaacrjournals.org |

Influence of Cofactors and Enzyme Modulators

The enzymatic glucuronidation of raloxifene is a bi-substrate reaction that absolutely requires the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). nih.gov The availability of UDPGA can be a rate-limiting factor in the formation of 4'-raloxifene-β-D-glucopyranoside. In standard in vitro kinetic assays, UDPGA is typically supplied in excess to ensure it does not limit the reaction rate, allowing for accurate characterization of the enzyme's kinetics with respect to the drug substrate. nih.govresearchgate.net

In in vitro systems using microsomes, the activity of UGT enzymes can be modulated by pore-forming agents like alamethicin (B1591596). nih.govresearchgate.net UGT enzymes are located within the lumen of the endoplasmic reticulum, and their active sites may not be fully accessible to UDPGA. This phenomenon is known as latency. nih.gov Treatment with alamethicin disrupts the microsomal membrane, allowing unrestricted access of the cofactor to the enzyme. nih.gov While this treatment results in only minor increases in the activity of expressed UGTs, it can cause significant increases in activity in human intestinal microsomes. nih.govpharmgkb.org For raloxifene, alamethicin treatment led to maximal increases of 9-fold for the formation of the 4'-glucuronide in intestinal microsomes, indicating that latency can significantly mask the true metabolic potential of these enzymes in vitro. nih.govresearchgate.net

Impact of Drug-Drug/Compound-Compound Interactions on Glucuronidation Rates

The co-administration of other drugs or natural products can significantly inhibit or, in some cases, induce the UGT enzymes responsible for raloxifene glucuronidation, thereby altering its plasma concentration and efficacy.

A notable example involves constituents of milk thistle, a widely used herbal product. The flavonolignans silybin (B1146174) A and silybin B, which are major components of milk thistle extracts, have been shown to be potent competitive inhibitors of raloxifene glucuronidation. nih.gov They inhibit the activity of UGT1A1, UGT1A8, and UGT1A10, all of which are critical to raloxifene clearance. nih.govwsu.edu The inhibition constants (Ki) for silybin A and silybin B are in a range that suggests a high potential for clinical interaction. nih.gov Mechanistic static models predict that co-administration of milk thistle products like silibinin (B1684548) or silymarin (B1681676) could increase systemic raloxifene exposure by as much as four- to five-fold. nih.gov

Table 3: Inhibition of Raloxifene Glucuronidation by Milk Thistle Flavonolignans

| Inhibitor | Enzyme System | Inhibition Constant (Ki, µM) for 4'-Glucuronidation | Source |

|---|---|---|---|

| Silybin A | UGT1A1 | 3.2 | nih.gov |

| UGT1A8 | 19 | nih.gov | |

| Silybin B | UGT1A1 | 8.3 | nih.gov |

| UGT1A8 | 73 | nih.gov |

Biological Fate and Interconversion of 4 Raloxifene |a D Glucopyranoside in Preclinical Models and in Vitro Systems

Enterohepatic Recirculation and Deconjugation Mechanisms

Enterohepatic recirculation plays a pivotal role in the pharmacokinetics of raloxifene (B1678788), contributing to its prolonged presence in the body. nih.govfda.gov This process involves the excretion of raloxifene glucuronides, including 4'-raloxifene-β-D-glucopyranoside, into the bile, followed by their passage into the intestine where they can be deconjugated back to the parent compound, raloxifene, and subsequently reabsorbed. nih.govnih.gov This recycling mechanism is a key factor behind the observed secondary plasma concentration peaks and the extended elimination half-life of raloxifene. nih.gov Co-administration of cholestyramine, a bile acid sequestrant, has been shown to reduce the enterohepatic recycling of raloxifene by 60%, underscoring the significance of this pathway. drugbank.com

Role of β-Glucuronidase Enzymes (e.g., Gut Microbiota Activity)

A critical step in the enterohepatic recirculation of 4'-raloxifene-β-D-glucopyranoside is its deconjugation back to the active parent compound, raloxifene. This process is primarily mediated by β-glucuronidase enzymes, which are abundantly produced by various strains of intestinal bacteria. nih.govdoi.org These microbial enzymes are capable of cleaving the glucuronide moiety from the metabolite, thereby facilitating the reabsorption of the parent drug. nih.govdoi.org In vitro studies using human fecal extracts have demonstrated that all three major raloxifene glucuronides are readily deglucuronidated, although with significant variability between individuals. nih.gov This inter-individual variation in gut microbial β-glucuronidase activity may contribute to the observed differences in raloxifene pharmacokinetics among patients. nih.gov

Reversibility of Glucuronidation in Various Tissues

The conversion of raloxifene glucuronides back to raloxifene is not limited to the gut. Studies in animal models have shown that this deconjugation process can occur in a variety of tissues. Following the administration of radiolabelled raloxifene metabolites, conversion to the parent compound has been observed in the liver, lung, spleen, kidney, bone, and uterus. nih.gov However, research has not found evidence of differential conversion rates in target organs like the bone and uterus, suggesting that the tissue-selective effects of raloxifene are not a result of tissue-specific deconjugation of its metabolites. nih.gov

Transporter-Mediated Disposition of 4'-Raloxifene-β-D-glucopyranoside

The movement of 4'-raloxifene-β-D-glucopyranoside across cellular membranes is not a passive process. It is heavily reliant on the activity of various uptake and efflux transporters, which play a crucial role in its disposition in the liver and intestine. nih.govresearchgate.net

Efflux Transporters (e.g., MRP2, MRP3)

Multidrug resistance-associated proteins (MRPs) are key efflux transporters involved in moving raloxifene glucuronides out of cells. Specifically, MRP2 and MRP3 have been identified as transporters of all three major raloxifene glucuronides. nih.gov

MRP2 (ABCC2) is located on the apical membrane of hepatocytes and enterocytes. nih.govnih.gov Its primary function is to transport substrates into the bile or the intestinal lumen for elimination. nih.gov

MRP3 (ABCC3) is found on the basolateral membrane of hepatocytes and enterocytes, where it facilitates the transport of substrates back into the bloodstream. nih.govnih.gov

In vitro studies have shown that raloxifene-4',6-diglucuronide has a higher clearance rate by MRP2 compared to MRP3, particularly in the liver. nih.gov

Uptake Transporters (e.g., OATP1B1, OATP1B3, OATP2B1)

The uptake of raloxifene monoglucuronides, including 4'-raloxifene-β-D-glucopyranoside, from the bloodstream into hepatocytes is mediated by organic anion transporting polypeptides (OATPs). nih.govresearchgate.net

OATP1B1 (SLCO1B1), OATP1B3 (SLCO1B3), and OATP2B1 (SLCO2B1) have all been identified as transporters of raloxifene monoglucuronides. nih.gov These transporters are expressed on the basolateral membrane of hepatocytes, with OATP2B1 also being present in enterocytes. nih.gov

In vitro studies have revealed that both raloxifene-4'-glucuronide and raloxifene-6-glucuronide have the highest apparent affinity for OATP1B3. nih.gov The Michaelis-Menten constant (Km) values for OATP1B1 and OATP2B1 were found to be approximately 4 to 5 times higher than for OATP1B3. nih.gov When considering transporter abundance in the liver, OATP1B3-mediated clearance accounted for a significant portion of the total tissue uptake clearance for both monoglucuronides. nih.gov

Table 1: Transporters Involved in the Disposition of Raloxifene Glucuronides

| Transporter | Type | Location | Substrates | Function |

|---|---|---|---|---|

| MRP2 (ABCC2) | Efflux | Apical membrane of hepatocytes and enterocytes | Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide, Raloxifene-4',6-diglucuronide | Transports glucuronides into bile or intestinal lumen for elimination. nih.govnih.gov |

| MRP3 (ABCC3) | Efflux | Basolateral membrane of hepatocytes and enterocytes | Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide, Raloxifene-4',6-diglucuronide | Transports glucuronides back into the bloodstream. nih.govnih.gov |

| OATP1B1 (SLCO1B1) | Uptake | Basolateral membrane of hepatocytes | Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide | Mediates uptake of monoglucuronides into the liver. nih.gov |

| OATP1B3 (SLCO1B3) | Uptake | Basolateral membrane of hepatocytes | Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide | Plays a major role in the hepatic uptake of monoglucuronides. nih.gov |

| OATP2B1 (SLCO2B1) | Uptake | Basolateral membrane of hepatocytes and enterocytes | Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide | Contributes to the uptake of monoglucuronides in the liver and intestine. nih.gov |

Comparative Biotransformation Across Species

The metabolism of raloxifene, particularly its glucuronidation, exhibits notable differences across various species, which is an important consideration when extrapolating preclinical data to humans. nih.govnih.gov

In humans, raloxifene is extensively metabolized, with the parent compound accounting for less than 1% of the total amount in plasma. nih.gov The primary metabolites are raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-4',6-diglucuronide. drugbank.com A key difference between humans and rats lies in the predominant glucuronide metabolite. In humans, raloxifene-4'-glucuronide is the major metabolite, while in rats, it is raloxifene-6-glucuronide. nih.govtsu.edu

Furthermore, the efficiency of intestinal glucuronidation varies significantly. Studies comparing human and rat intestinal microsomes have shown that the intrinsic clearance of glucuronidation is 7.5-fold higher in the human intestine. nih.gov This suggests that intestinal glucuronidation plays a more substantial role in limiting the systemic exposure of raloxifene in humans compared to rats. nih.gov

Age-dependent differences in raloxifene glucuronidation have also been observed in rats. Studies have shown that the metabolic rates for both raloxifene-6-glucuronide and raloxifene-4'-glucuronide are significantly lower in the duodenum of 4-week-old rats compared to 11- and 28-week-old rats. tsu.edu This age-dependent difference in metabolism can impact the oral bioavailability of raloxifene. tsu.edu

Table 2: Major Raloxifene Metabolites and Species Differences

| Species | Major Glucuronide Metabolite | Key Biotransformation Characteristics |

|---|---|---|

| Humans | Raloxifene-4'-glucuronide | Extensive intestinal glucuronidation significantly limits systemic exposure. nih.govnih.gov |

| Rats | Raloxifene-6-glucuronide | Intestinal glucuronidation has a lesser effect on systemic exposure compared to humans. nih.govnih.govtsu.edu Age-dependent changes in glucuronidation are observed. tsu.edu |

Human vs. Rodent Models (e.g., rat, dog)

The biotransformation of raloxifene shows significant species-dependent variation, particularly between humans and rodent models such as the rat. nih.govmdpi.com This divergence is most evident in the regioselectivity of glucuronidation, which leads to different primary metabolites in each species.

In humans, raloxifene undergoes extensive first-pass metabolism in the intestine and liver. nih.govnih.gov The predominant metabolite formed is raloxifene-4'-β-glucopyranoside (also referred to as M2 or ral-4'-Gluc). nih.govmdpi.com This is largely attributed to the high activity of specific UDP-glucuronosyltransferase (UGT) enzymes in the human gut. nih.gov Specifically, UGT1A10, an extrahepatic enzyme highly expressed in the human intestine, almost exclusively forms the 4'-glucuronide. nih.govnih.gov While hepatic enzymes like UGT1A1 and UGT1A9 also contribute to glucuronidation, the intestinal formation of the 4'-glucuronide is a major determinant of raloxifene's low bioavailability in humans. nih.govnih.gov In human intestinal microsomes, the formation of raloxifene-4'-β-glucopyranoside is overwhelmingly favored, accounting for approximately 92% of the glucuronidated metabolites. nih.gov

In contrast, rodent models, specifically rats, exhibit a different metabolic profile. In rats, the primary metabolite is raloxifene-6-β-glucuronide (M1), which accounts for about 76% to 86% of the glucuronidated metabolites in both rat liver and intestinal microsomes. nih.gov This difference is primarily due to the absence of the UGT1A10 enzyme in rats. nih.gov Consequently, the metabolic pathway favors the 6-position for glucuronidation. While a similar metabolic pathway to humans is observed in rats, this shift in the main metabolite is a critical distinction. mdpi.com This fundamental difference in enzyme expression and subsequent metabolic preference leads to vastly different pharmacokinetic profiles between the species. The data on dogs is less specific in the reviewed literature, with the rat model being the primary focus for comparison with human metabolism. nih.gov

The intrinsic clearance (CLint) values for the formation of these two metabolites in intestinal and liver microsomes from humans and rats quantitatively highlight these species-specific differences.

| Species & Tissue | Metabolite | Intrinsic Clearance (CLint) (µL/min/mg) | Reference |

|---|---|---|---|

| Human Intestinal Microsomes | Raloxifene-6-β-glucuronide (M1) | 8.8 | nih.gov |

| 4'-Raloxifene-β-D-glucopyranoside (M2) | 95 | nih.govnih.gov | |

| Rat Intestinal Microsomes | Raloxifene-6-β-glucuronide (M1) | 31.4 | nih.gov |

| 4'-Raloxifene-β-D-glucopyranoside (M2) | 2.9 | nih.gov | |

| Human Liver Microsomes | Raloxifene-6-β-glucuronide (M1) | 9.4 | nih.gov |

| 4'-Raloxifene-β-D-glucopyranoside (M2) | 14.4 | nih.gov | |

| Rat Liver Microsomes | Raloxifene-6-β-glucuronide (M1) | 11.4 | nih.gov |

| 4'-Raloxifene-β-D-glucopyranoside (M2) | 1.6 | nih.gov |

Implications of Species Differences for In Vitro to In Vivo Extrapolation in Preclinical Studies

The marked species differences in the metabolism of raloxifene have profound implications for in vitro to in vivo extrapolation (IVIVE) in preclinical drug development. IVIVE aims to predict the human pharmacokinetics of a drug based on data from preclinical animal models and in vitro assays. However, the accuracy of such predictions is highly dependent on the extent to which the preclinical models mimic human physiology and metabolism.

For raloxifene, the rat model is a poor predictor of human oral bioavailability. nih.govmdpi.com In rats, the oral bioavailability of raloxifene is approximately 39%, whereas in humans, it is exceptionally low at less than 2%. nih.govmdpi.com This substantial discrepancy is a direct result of the metabolic differences described. The rat model, lacking the highly efficient UGT1A10-mediated intestinal glucuronidation at the 4'-position, significantly underestimates the extensive first-pass metabolism that occurs in the human gut. nih.gov Consequently, preclinical studies in rats would lead to a prediction of much higher systemic exposure in humans than what is actually observed.

This challenge extends to common in vitro models used to assess human intestinal absorption and metabolism, such as Caco-2 cell lines. Studies have shown that Caco-2 cells also lack UGT1A10 expression. nih.gov As a result, the metabolic profile of raloxifene in Caco-2 cell lysates resembles that of rat intestinal microsomes, with raloxifene-6-β-glucuronide being the main metabolite, rather than the 4'-glucuronide seen in human intestinal tissue. nih.gov

Therefore, relying on standard rodent models or unsupplemented in vitro systems for raloxifene would generate misleading data for IVIVE. The presence and high activity of UGT1A10 in the human intestine, driving the formation of 4'-Raloxifene-β-D-glucopyranoside, is a critical parameter that must be accounted for. nih.gov This highlights the necessity of using more sophisticated or species-appropriate models in preclinical evaluation. For compounds like raloxifene, where extensive and species-specific extrahepatic metabolism occurs, a thorough understanding of the unique enzymatic pathways in humans is essential for the accurate extrapolation of preclinical data and the successful prediction of human pharmacokinetic outcomes.

Analytical and Bioanalytical Methodologies for 4 Raloxifene |a D Glucopyranoside Quantification in Research

Sample Preparation Techniques from Biological Matrices

The initial and critical step in the bioanalysis of 4'-Raloxifene-β-D-glucopyranoside involves its extraction and isolation from various biological samples, including microsomes, plasma, urine, and fecal extracts. The primary goal is to remove interfering substances that could compromise the accuracy and sensitivity of subsequent analytical procedures.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely employed technique for the purification and concentration of 4'-Raloxifene-β-D-glucopyranoside from biological fluids. nih.govresearchgate.net This method offers high recovery rates and effectively removes endogenous interferences.

In a validated method for the simultaneous determination of raloxifene (B1678788) and its glucuronide metabolites in human plasma, a simple SPE procedure was utilized. nih.govresearchgate.net The assay demonstrated good recoveries of over 71% for all analytes, including 4'-Raloxifene-β-D-glucopyranoside (referred to as M2). nih.gov Similarly, for the analysis of these compounds in human urine, a straightforward SPE protocol was implemented prior to LC-MS/MS analysis, achieving recoveries greater than 92.5%. nih.gov

Liquid-Liquid Extraction

Liquid-Liquid Extraction (LLE) serves as another effective method for the isolation of 4'-Raloxifene-β-D-glucopyranoside from biological samples. This technique separates compounds based on their differential solubilities in two immiscible liquid phases. While specific protocols for the direct LLE of 4'-Raloxifene-β-D-glucopyranoside are less commonly detailed in readily available literature compared to SPE, the principles of LLE are fundamental in bioanalytical chemistry and can be optimized for this purpose. The selection of appropriate organic solvents and aqueous phase pH is critical to ensure efficient extraction of the polar glucuronide metabolite while minimizing the co-extraction of interfering substances.

Protein Precipitation

Protein Precipitation (PPT) is a rapid and straightforward method for removing proteins from biological samples like plasma before analysis. This technique is particularly useful for high-throughput screening. For instance, in the preparation of biological samples containing various drugs, protein denaturation followed by centrifugation is a common practice. mdpi.com While this method is effective in removing the bulk of proteins, it may be less selective than SPE or LLE and could result in the co-precipitation of the analyte or the retention of other small-molecule interferences in the supernatant.

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate 4'-Raloxifene-β-D-glucopyranoside from its parent drug, other metabolites, and any remaining endogenous compounds.

Liquid Chromatography (LC) Applications

Liquid chromatography (LC) is the cornerstone for the separation of raloxifene and its metabolites. nih.gov LC methods, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provide the selectivity and sensitivity required for accurate quantification in complex biological matrices. A validated LC-MS/MS method for the determination of raloxifene and its three glucuronides in human urine has been successfully developed and applied in pharmacokinetic research. nih.gov

High Performance Liquid Chromatography (HPLC) / Ultra Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the analysis of 4'-Raloxifene-β-D-glucopyranoside. These methods offer high resolution, speed, and sensitivity.

A validated HPLC method with ultraviolet (UV) and coulometric detectors has been developed for the detection of raloxifene hydrochloride, with applicability to in vitro metabolism experiments involving microsome or hepatocyte preparations. nih.gov The chromatographic separation of raloxifene and its glucuronide metabolites in human plasma has been achieved in less than 7 minutes using LC-MS/MS. nih.gov For the simultaneous analysis of multiple compounds, gradient elution programs with C18 columns are commonly used. nih.gov For example, a gradient program for an HPLC-UV method involved a mobile phase of water with 0.05% formic acid and acetonitrile, with the gradient changing over a 15-minute run time. nih.gov UPLC systems, utilizing smaller particle size columns, can offer even faster and more efficient separations. nih.gov

Table 1: HPLC/UPLC Method Parameters for Raloxifene and Metabolite Analysis

| Parameter | HPLC Method for Raloxifene HCl nih.gov | LC-MS/MS Method for Raloxifene and Glucuronides nih.gov | HPLC-UV Method for Multiple Compounds nih.gov |

|---|---|---|---|

| Column | Not Specified | Not Specified | Phenomenex® C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Not Specified | Not Specified | A: Water with 0.05% formic acid, B: Acetonitrile |

| Flow Rate | Not Specified | Not Specified | 1 mL/min |

| Detection | UV and Coulometric | Tandem Mass Spectrometry (MS/MS) | UV at 230 nm |

| Run Time | Not Specified | < 7 min | 15 min |

Detection and Quantification Approaches

The choice of detection and quantification method for 4'-Raloxifene-β-D-glucopyranoside is dictated by the required sensitivity, selectivity, and the nature of the biological sample.

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the most powerful and widely used techniques for the quantification of 4'-Raloxifene-β-D-glucopyranoside. thermofisher.comnih.gov These methods offer exceptional selectivity and sensitivity, allowing for the detection of low concentrations of the metabolite in complex biological fluids like plasma and urine. thermofisher.comnih.govnih.gov

In a typical LC-MS/MS setup, the sample is first subjected to chromatographic separation, usually on a reversed-phase column, to isolate the analyte of interest from other components. thermofisher.comthermofisher.com Following separation, the analyte is ionized, most commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. thermofisher.com

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. A specific precursor ion for 4'-Raloxifene-β-D-glucopyranoside is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances the accuracy of quantification. nih.gov For instance, a common MRM transition for 4'-Raloxifene-β-D-glucopyranoside is from a precursor ion of m/z 650.5 to a product ion of m/z 474.3. nih.gov High-resolution mass spectrometry, using instruments like Orbitrap or time-of-flight (TOF) analyzers, can also be employed for highly selective detection. researchgate.netresearchgate.net

Electrochemical detection offers a viable alternative for the quantification of raloxifene and has the potential to be adapted for its glucuronide metabolites. These methods are typically based on the electrochemical oxidation of the analyte at the surface of a modified electrode. nih.govnih.gov For example, a glassy carbon electrode (GCE) has been used to study the electrochemical behavior of raloxifene. nih.gov The development of nanocomposite-modified electrodes, such as those incorporating graphene oxide, can enhance the sensitivity and selectivity of these sensors. nih.govresearchgate.net While direct electrochemical detection of 4'-Raloxifene-β-D-glucopyranoside is not as commonly reported as MS-based methods, the underlying principles suggest its feasibility. The sensitivity of these methods can reach nanomolar detection limits for the parent drug, raloxifene. nih.gov

Radiometric assays, involving the use of radiolabeled compounds, have been instrumental in early metabolism and disposition studies of raloxifene. fda.gov By administering ¹⁴C-labeled raloxifene, researchers can trace the distribution and excretion of the drug and its metabolites, including 4'-Raloxifene-β-D-glucopyranoside. fda.gov This approach provides a comprehensive picture of the metabolic fate of the compound but is generally limited to preclinical research due to the use of radioactive materials.

Method Validation Parameters for Research Use

To ensure the reliability and accuracy of quantitative data, analytical methods must be rigorously validated. Key validation parameters, as they apply to the analysis of 4'-Raloxifene-β-D-glucopyranoside for research purposes, include:

Linearity: This parameter establishes the concentration range over which the analytical method provides a response that is directly proportional to the concentration of the analyte. For 4'-Raloxifene-β-D-glucopyranoside, linear ranges have been established in various matrices. For instance, in human plasma, a linear range of 1.600 to 2720 µg/L has been reported. nih.gov In urine, a method was found to be linear with a high determination coefficient (r² > 0.997). nih.govresearchgate.net

Limits of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For 4'-Raloxifene-β-D-glucopyranoside (referred to as M2), an LOQ of 2.83 nM has been achieved in urine. nih.govresearchgate.net Another study reported a limit of detection (LOD), a related but distinct parameter, of 11 ng/L in human plasma. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations. For methods quantifying 4'-Raloxifene-β-D-glucopyranoside, accuracy is typically expected to be within 85-115% of the nominal concentration. researchgate.net One study reported accuracy within 100 ± 8.8%. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For 4'-Raloxifene-β-D-glucopyranoside, intra-day and inter-day precision are evaluated. For example, one method demonstrated precision better than 12% for all compounds analyzed. nih.gov Another study reported intra-day and inter-day CVs for raloxifene-4'-glucuronide of 3.8% and 8.8% at 1.28 ng/ml, respectively. nih.gov

Selectivity: Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as other metabolites or endogenous substances. This is a key strength of MS/MS methods, which can effectively separate 4'-Raloxifene-β-D-glucopyranoside from its isomer, raloxifene-6-glucuronide. thermofisher.comthermofisher.com

The table below summarizes key validation parameters for the quantification of 4'-Raloxifene-β-D-glucopyranoside from various research studies.

| Parameter | Matrix | Method | Finding | Citation |

| Linearity | Human Plasma | LC-MS/MS | 1.600 to 2720 µg/L (r² > 0.99) | nih.gov |

| Human Urine | LC-MS/MS | Wide range with r² > 0.997 | nih.govresearchgate.net | |

| Limit of Quantification (LOQ) | Human Urine | LC-MS/MS | 2.83 nM | nih.govresearchgate.net |

| Limit of Detection (LOD) | Human Plasma | LC-MS/MS | 11 ng/L | nih.gov |

| Accuracy | Human Urine | LC-MS/MS | Within 100 ± 8.8% | nih.gov |

| Precision | Human Urine | LC-MS/MS | Better than 12% | nih.gov |

| Human Plasma | UPLC-MS/MS | Intra-day CV: 3.8%, Inter-day CV: 8.8% (at 1.28 ng/ml) | nih.gov |

Mechanistic Biological Investigations of 4 Raloxifene |a D Glucopyranoside Activity Preclinical/cellular Focus

Estrogen Receptor Binding Affinity and Agonist/Antagonist Properties In Vitro

Comparative Binding Studies with Unconjugated Raloxifene (B1678788)

In vitro studies have demonstrated that 4'-Raloxifene-β-D-glucopyranoside exhibits a significantly lower binding affinity for the estrogen receptor (ER) compared to its parent compound, raloxifene. nih.govnih.gov Competitive binding assays using cytosolic fractions of MCF-7 cells, a human breast cancer cell line, as a source of the estrogen receptor, have quantified this difference.

One study reported the half-maximal inhibitory concentration (IC50) for 4'-Raloxifene-β-D-glucopyranoside to be (3.7 ± 1.9) × 10⁻⁸ M, whereas the IC50 for unconjugated raloxifene was significantly lower at (4.0 ± 3.5) × 10⁻¹⁰ M. nih.gov This indicates that a much higher concentration of the glucuronide metabolite is required to displace 50% of the radiolabeled estradiol (B170435) from the estrogen receptor compared to raloxifene. Another source reports an IC50 value of 370 nM for 4'-Raloxifene-β-D-glucopyranoside's binding to the estrogen receptor, and a separate report provides an IC50 of 370 μM. medchemexpress.comcaymanchem.com The discrepancy in the latter value may be a reporting error, as other data consistently show much lower, albeit still significantly higher than raloxifene, concentrations for receptor binding.

These findings collectively suggest that the addition of the glucuronide moiety at the 4' position substantially diminishes the molecule's ability to bind to the estrogen receptor. nih.govnih.gov

Table 1: Comparative Estrogen Receptor Binding Affinity

| Compound | IC50 (M) |

|---|---|

| 4'-Raloxifene-β-D-glucopyranoside | 3.7 x 10⁻⁸ nih.gov |

Effects on Estrogen Response Element-Containing Promoter Expression

While unconjugated raloxifene is known to inhibit the expression of genes regulated by estrogen response elements (EREs), such as the vitellogenin promoter, specific data on the direct effects of 4'-Raloxifene-β-D-glucopyranoside on ERE-containing promoter expression are limited in the available scientific literature. medchemexpress.com Given its significantly reduced binding affinity for the estrogen receptor, it is inferred that its potency in modulating ERE-driven gene expression would be considerably lower than that of raloxifene.

Cellular and Molecular Effects In Vitro

Impact on Cell Proliferation in Cancer Cell Lines (e.g., MCF-7)

Consistent with its reduced estrogen receptor binding affinity, 4'-Raloxifene-β-D-glucopyranoside is substantially less potent at inhibiting the proliferation of human breast cancer cells (MCF-7) compared to unconjugated raloxifene. nih.gov Studies have shown that the glucuronide conjugate is more than two orders of magnitude less potent in this regard. nih.gov This suggests that the glucuronidation at the 4' position significantly curtails the anti-proliferative activity characteristic of the parent raloxifene molecule in this cell line.

Modulation of Bone Resorbing Activity in Osteoclast Models

In preclinical models of bone metabolism, 4'-Raloxifene-β-D-glucopyranoside has been shown to be less effective than its parent compound, raloxifene. nih.gov Specifically, in studies examining cytokine-stimulated bone resorbing activity in rat osteoclasts, the glucuronide metabolite demonstrated a reduced ability to inhibit this process. nih.gov This indicates that the structural modification through glucuronidation diminishes its capacity to exert the anti-resorptive effects seen with unconjugated raloxifene in these in vitro models.

Influence on Transforming Growth Factor Beta-3 (TGFβ3) Production

The production of Transforming Growth Factor Beta-3 (TGFβ3) is a recognized mechanism through which raloxifene is thought to exert some of its bone-protective effects. nih.govopenorthopaedicsjournal.com However, when compared to the parent compound, 4'-Raloxifene-β-D-glucopyranoside is less effective at inducing the production of TGFβ3. nih.gov This reduced efficacy in stimulating TGFβ3 further supports the observation that the glucuronide metabolite possesses attenuated biological activity in key pathways associated with the therapeutic effects of raloxifene.

Investigation of Other Receptor or Enzyme Interactions (e.g., K_v4.3 channels)

Scientific literature extensively details the interaction of raloxifene and its primary metabolites, the glucuronide conjugates, with various receptors and enzymes. However, specific studies investigating the interaction of 4'-Raloxifene-β-D-glucopyranoside with other receptors or enzymes, including K_v4.3 channels, are not available in the reviewed scientific literature.

Research on raloxifene's metabolites has primarily focused on its glucuronide forms, namely raloxifene-4'-glucuronide and raloxifene-6-glucuronide. Studies on the effects of these glucuronide metabolites on K_v4.3 channels have been conducted. For instance, it has been reported that these major glucuronide metabolites of raloxifene have minimal to no effect on K_v4.3 channels. This is in contrast to the parent compound, raloxifene, which has been shown to inhibit K_v4.3 channels. This information, however, pertains to the glucuronide conjugates and not the specifically requested 4'-Raloxifene-β-D-glucopyranoside.

Preclinical In Vivo Studies (Animal Models)

Detailed preclinical in vivo studies specifically examining the activity of 4'-Raloxifene-β-D-glucopyranoside in animal models are not described in the available scientific literature. The focus of in vivo research has been on the parent drug, raloxifene, and its major circulating metabolites, the glucuronides.

Tissue Distribution and Accumulation of Radiolabeled Metabolite

There are no available studies that have specifically used radiolabeled 4'-Raloxifene-β-D-glucopyranoside to investigate its tissue distribution and accumulation in animal models.

Contribution to the Overall Biological Profile of Raloxifene in Animal Models (mechanistic studies)

The biological profile of raloxifene is understood to be a composite of the activity of the parent compound and its interconversion with its major glucuronide metabolites. These glucuronides generally show much lower affinity for the estrogen receptor and are less potent in cellular assays compared to raloxifene. The in vivo activity of raloxifene is therefore considered to be primarily driven by the parent molecule, with the glucuronide metabolites acting as a circulating reservoir that can be converted back to the active parent drug in various tissues. The specific role, if any, of 4'-Raloxifene-β-D-glucopyranoside in this complex metabolic and pharmacodynamic interplay remains uninvestigated in the scientific literature.

Computational and Modeling Approaches in 4 Raloxifene |a D Glucopyranoside Research

Molecular Docking and Dynamics Simulations for Enzyme-Substrate/Receptor-Ligand Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands to macromolecules such as enzymes and receptors. In the context of 4'-Raloxifene-β-D-glucopyranoside, these methods are instrumental in understanding its interaction with key biological targets.

Molecular docking studies can predict the preferred binding orientation of 4'-Raloxifene-β-D-glucopyranoside within the active site of enzymes responsible for its formation, primarily UDP-glucuronosyltransferases (UGTs). nih.gov These simulations help to identify the crucial amino acid residues involved in stabilizing the ligand through various non-covalent interactions like hydrogen bonds and hydrophobic contacts. While specific docking studies on 4'-Raloxifene-β-D-glucopyranoside are not extensively detailed in the public domain, the principles of this technique are well-established. For its parent compound, raloxifene (B1678788), docking studies have been employed to understand its binding to the estrogen receptor (ER). nih.gov These studies reveal that the phenolic hydroxyl group of raloxifene forms hydrogen bonds with specific residues like Glu353 and Arg394 in the ER's ligand-binding domain. nih.gov

Molecular dynamics (MD) simulations build upon the static snapshots provided by molecular docking by introducing temporal dynamics, allowing researchers to observe the stability of the ligand-receptor complex over time. nih.govnih.govnih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more realistic representation of the interaction in a physiological environment. For instance, MD simulations have been used to assess the stability of raloxifene bound to various proteins, confirming the stability of the protein-ligand systems. nih.gov Such studies are crucial for validating docking results and for providing a deeper understanding of the binding thermodynamics.

Table 1: Key Protein Interactions with Raloxifene and its Metabolites Investigated by Computational Methods

| Compound | Protein Target | Computational Method | Key Findings |

| Raloxifene | Estrogen Receptor Alpha (ERα) | Molecular Docking, Molecular Dynamics | Identification of key binding residues (Glu353, Arg394, His524) and stable interactions within the ligand-binding pocket. nih.govnih.gov |

| Raloxifene | α-Glucosidase | Molecular Docking, Molecular Dynamics | Prediction of favorable binding affinities and stable protein-ligand interactions, suggesting inhibitory potential. nih.gov |

| Raloxifene Analogs | Estrogen Receptor Alpha (ERα) | 4D-QSAR, Molecular Dynamics | Development of models to predict the potency of raloxifene analogs as ERα ligands. nih.gov |

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Metabolite Disposition (Preclinical context)

Physiologically-based pharmacokinetic (PBPK) modeling is a mathematical technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body based on its physicochemical properties and the physiological characteristics of the organism. researchgate.net In the preclinical setting, PBPK models are invaluable for predicting the disposition of metabolites like 4'-Raloxifene-β-D-glucopyranoside.

The extensive first-pass metabolism of raloxifene results in the formation of glucuronide conjugates, including 4'-Raloxifene-β-D-glucopyranoside. fda.gov PBPK models can be constructed to describe the complex interplay between raloxifene and its metabolites, including their interconversion and enterohepatic cycling, which significantly prolongs the elimination half-life of the parent drug. fda.gov

These models incorporate data on organ blood flow, tissue volumes, and enzyme kinetics to predict the concentration-time profiles of both the parent drug and its metabolites in various tissues. While specific PBPK models exclusively for 4'-Raloxifene-β-D-glucopyranoside are not widely published, the development of such models for raloxifene inherently involves accounting for the formation and disposition of its major glucuronide metabolites. researchgate.net These models are crucial for predicting human pharmacokinetics from preclinical data and for assessing potential drug-drug interactions. nih.gov

Table 2: Parameters Used in PBPK Modeling of Raloxifene and its Metabolites

| Parameter | Description | Relevance to 4'-Raloxifene-β-D-glucopyranoside |

| Physicochemical Properties | Molecular weight, pKa, logP | Determines passive diffusion and membrane transport characteristics. |

| In Vitro Metabolism Data | Km, Vmax for UGT enzymes | Quantifies the rate of formation of 4'-Raloxifene-β-D-glucopyranoside in the liver and intestine. nih.gov |

| Physiological Parameters | Organ volumes, blood flow rates | Determines the distribution of the metabolite throughout the body. |

| Transporter Kinetics | Influx and efflux transporter activity | Influences the cellular uptake and removal of the glucuronide conjugate. |

In Silico Prediction of Glucuronidation Sites and Enzyme Involvement

Computational tools can be used to predict the sites on a molecule that are most likely to undergo glucuronidation and to identify the specific UGT enzymes responsible for this metabolic transformation. This is particularly relevant for raloxifene, which is extensively metabolized via this pathway. nih.gov

In silico models for predicting sites of metabolism are often based on the analysis of large datasets of known metabolic transformations. These models can utilize various approaches, including expert systems that codify known metabolic rules and machine learning algorithms that learn from patterns in the data. For raloxifene, such models would predict the phenolic hydroxyl groups at the 4' and 6 positions as the primary sites for glucuronidation, which is consistent with experimental findings. nih.gov

Table 3: UGT Enzymes Involved in Raloxifene Glucuronidation

| UGT Isoform | Location | Role in Raloxifene Glucuronidation |

| UGT1A1 | Hepatic | Catalyzes the formation of both raloxifene-6-glucuronide and raloxifene-4'-glucuronide. nih.govnih.gov |

| UGT1A9 | Hepatic | Involved in the glucuronidation of raloxifene. nih.gov |

| UGT1A8 | Extra-hepatic (Intestinal) | A primary contributor to the formation of both raloxifene-6-glucuronide and raloxifene-4'-glucuronide in the intestine. nih.gov |

| UGT1A10 | Extra-hepatic (Intestinal) | Primarily forms the 4'-glucuronide of raloxifene. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govpleiades.online While specific QSAR studies focusing solely on 4'-Raloxifene-β-D-glucopyranoside are limited, the principles of QSAR have been applied to its parent compound, raloxifene, and its analogs. nih.gov

QSAR models can be developed to predict various biological activities, such as receptor binding affinity, enzyme inhibition, and cellular effects. For instance, a four-dimensional QSAR (4D-QSAR) analysis has been applied to a series of raloxifene analogs to predict their potency as ERα ligands and as inhibitors of breast cancer cell proliferation. nih.gov This type of analysis considers the three-dimensional structure of the molecules and their conformational flexibility, providing a more sophisticated model of structure-activity relationships.

In the context of 4'-Raloxifene-β-D-glucopyranoside, QSAR studies could potentially be used to:

Predict its residual affinity for the estrogen receptor, which has been shown to be significantly lower than that of raloxifene. nih.gov

Explore the structural features of the glucuronide conjugate that contribute to its biological activity, or lack thereof.

Guide the design of new analogs with improved properties, although the primary interest in this metabolite is often related to its role in the pharmacokinetics of the parent drug.

The development of robust QSAR models requires a dataset of compounds with well-characterized structures and corresponding biological activity data. As more data on the biological effects of 4'-Raloxifene-β-D-glucopyranoside and related glucuronides become available, the application of QSAR will likely become a more prominent tool in its research.

Future Research Directions and Unexplored Avenues

Elucidation of Enzymes Responsible for Diglucuronide Formation

Raloxifene (B1678788) is extensively metabolized into three main glucuronide conjugates: raloxifene-4'-glucuronide (the subject of this article), raloxifene-6-glucuronide, and raloxifene-6,4'-diglucuronide. fda.govnih.gov While the UDP-glucuronosyltransferase (UGT) enzymes responsible for the formation of the two monoglucuronides are well-characterized, the enzymatic pathway leading to the diglucuronide metabolite is not. nih.gov

Research has identified that hepatic UGTs 1A1 and 1A9, along with extra-hepatic UGTs 1A8 and 1A10, are the primary enzymes involved in the formation of raloxifene's monoglucuronides. nih.govaacrjournals.org Specifically, UGT1A8 and UGT1A10 are major contributors to the formation of 4'-raloxifene-β-D-glucopyranoside in the human jejunum. medchemexpress.comdrugbank.comnih.gov

Table 1: Key UGT Isoforms in Raloxifene Monoglucuronidation

| Metabolite | Key UGT Isoforms | Primary Location |

|---|---|---|

| Raloxifene-4'-glucopyranoside | UGT1A8, UGT1A10, UGT1A1, UGT1A9 | Intestine (extra-hepatic), Liver (hepatic) nih.govmedchemexpress.comdrugbank.comnih.gov |

| Raloxifene-6-glucopyranoside | UGT1A1, UGT1A8, UGT1A9 | Liver (hepatic), Intestine (extra-hepatic) nih.govdrugbank.comnih.gov |

However, a significant knowledge gap exists regarding the formation of raloxifene-6,4'-diglucuronide. Studies have confirmed its presence in human plasma and urine, but the specific UGT isoforms that catalyze this second glucuronidation step have not been identified. fda.govnih.govnih.gov Future research must focus on pinpointing these enzymes. This could involve screening a comprehensive panel of recombinant human UGT enzymes to identify which ones can efficiently convert the monoglucuronide metabolites into the diglucuronide form. Understanding this pathway is crucial for a complete model of raloxifene metabolism and could help explain inter-individual variability in drug disposition. nih.gov

Comprehensive Characterization of Metabolites Formed by Gut Microbiota beyond Deconjugation

The gut microbiota plays a well-documented role in the enterohepatic recycling of raloxifene. nih.govresearchgate.net Glucuronide metabolites excreted into the intestine via bile can be "reactivated" by bacterial β-glucuronidase enzymes, which cleave the glucuronic acid moiety, releasing the parent raloxifene for reabsorption. nih.govresearchgate.net This process of deconjugation contributes to the prolonged half-life of raloxifene. fda.gov Studies have shown that all three raloxifene glucuronides—the 4'- and 6-monoglucuronides and the 4',6-diglucuronide—are readily deglucuronidated by human fecal extracts, though activity varies significantly between individuals. nih.govnih.gov

Investigation of Novel Biological Roles or Signaling Pathways for the Glucuronide

Although unconjugated raloxifene constitutes less than 1% of the total dose in plasma, its glucuronide metabolites circulate in high concentrations. fda.govnih.gov Raloxifene-4'-glucuronide is the most abundant, making up approximately 70% of the circulating glucuronides. nih.govaacrjournals.org Despite their prevalence, these metabolites are often considered to have significantly less activity than the parent drug. For instance, 4'-raloxifene-β-D-glucopyranoside exhibits only about 1/100th the anti-estrogenic activity of raloxifene in estrogen receptor binding assays. nih.govaacrjournals.org Its binding affinity for the estrogen receptor has been reported with an IC50 value of 370 μM. medchemexpress.com

However, emerging evidence suggests these glucuronides may not be entirely inert. One study found that 4'-raloxifene-β-D-glucopyranoside can inhibit the voltage-gated potassium channel Kv4.3, a function independent of the estrogen receptor. caymanchem.com This finding opens up a critical avenue for future research: exploring other potential biological targets and signaling pathways for this abundant metabolite. Given its prolonged half-life and high plasma concentration, even weak interactions with other cellular targets could be pharmacologically relevant. ontosight.ai Future studies should employ broader screening approaches, such as profiling against a range of receptors, enzymes, and ion channels, to uncover any novel biological roles for 4'-raloxifene-β-D-glucopyranoside that are distinct from those of its parent compound.

Development of Advanced Analytical Techniques for Low-Concentration Detection

The quantification of raloxifene and its glucuronide metabolites in biological matrices like plasma and urine is essential for pharmacokinetic studies. Several sensitive and accurate analytical methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been successfully developed and validated for the simultaneous determination of raloxifene, raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6,4'-diglucuronide. nih.govthermofisher.com

These methods have achieved low limits of quantification (LOQ), demonstrating their suitability for clinical and research applications. nih.govthermofisher.com However, there is still room for improvement and innovation. For example, one study noted the need to pre-concentrate plasma samples to adequately measure the low circulating levels of the analytes, indicating that enhanced sensitivity would be beneficial. nih.gov

Table 2: Reported Performance of an LC-MS/MS Method for Raloxifene Metabolites in Human Urine

| Compound | Limit of Quantification (LOQ) (nM) | Recovery |

|---|---|---|

| Raloxifene | 1.01 | >92.5% |

| Raloxifene-6-β-glucuronide (M1) | 1.95 | >92.5% |

| Raloxifene-4'-β-glucuronide (M2) | 2.83 | >92.5% |

| Raloxifene-6,4'-diglucuronide (M3) | 4.69 | >92.5% |

Data from Trdan Lusin et al., 2011. nih.gov

Future research should focus on developing next-generation analytical techniques that offer even lower detection limits without the need for extensive sample pre-treatment. Innovations could include the use of more advanced mass spectrometry platforms, novel sample extraction technologies, or microsampling techniques that require smaller volumes of biological fluid. Such advancements would be particularly valuable for pediatric studies, preclinical investigations in small animal models, or analyses of tissues where analyte concentrations may be exceedingly low.

Q & A

Q. How is 4'-Raloxifene-α-D-glucopyranoside synthesized, and what are the critical steps in its glycosylation process?

- Methodological Answer : Synthesis typically involves: (i) Protection of reactive groups : Hydroxyl groups on the glucose moiety are protected using acetyl or benzyl groups to prevent undesired side reactions. (ii) Glycosylation : A glycosyl donor (e.g., trichloroacetimidate) is reacted with raloxifene’s phenolic hydroxyl group under catalytic acid conditions (e.g., BF₃·Et₂O). (iii) Deprotection : Base hydrolysis (e.g., NaOMe/MeOH) removes protecting groups. Yield optimization requires monitoring via thin-layer chromatography (TLC) and iterative purification (e.g., flash chromatography) .

Advanced Research Questions

Q. How does the α-D-glucopyranoside modification influence the pharmacokinetic properties of raloxifene, and what experimental models are used to assess this?

- Methodological Answer : Glycosylation often enhances solubility and alters bioavailability. To evaluate this:

- In vitro assays : Measure aqueous solubility via shake-flask method and metabolic stability using liver microsomes or hepatocytes.

- In vivo models : Administer the compound to rodents and analyze plasma pharmacokinetics (PK) via LC-MS/MS. Compare area under the curve (AUC) and half-life (t½) with unmodified raloxifene.

- Tissue distribution studies : Use radiolabeled ([³H]/[¹⁴C]) 4'-Raloxifene-α-D-glucopyranoside to track accumulation in bone or estrogen-responsive tissues .

Q. How can researchers resolve contradictions in enzymatic hydrolysis data for 4'-Raloxifene-α-D-glucopyranoside across different glycosidase assays?

- Methodological Answer : Contradictions may arise from enzyme specificity (e.g., α-glucosidase vs. β-glucosidase) or aglycone structural effects. To address this: (i) Enzyme kinetics : Perform Michaelis-Menten assays with purified glycosidases (e.g., α-glucosidase from Saccharomyces cerevisiae) under standardized pH/temperature conditions. (ii) Structural analysis : Use molecular docking to compare the compound’s aglycone interactions with active sites of different enzymes. (iii) Control experiments : Include reference substrates (e.g., 4-nitrophenyl-α-D-glucopyranoside) to validate enzyme activity .

Q. What strategies are employed to study the metabolic fate of 4'-Raloxifene-α-D-glucopyranoside in mammalian systems?

- Methodological Answer :

- Phase I/II metabolism profiling : Incubate with liver microsomes (CYP450 enzymes) and cytosol (UGT/SULT enzymes), followed by LC-HRMS to identify hydroxylated or conjugated metabolites.

- Biliary excretion studies : Use cannulated rat models to collect bile and detect glucuronide/sulfate conjugates.

- Stable isotope tracing : Synthesize deuterated analogs to track site-specific metabolic modifications .

Methodological Design & Data Analysis

Q. How should researchers design experiments to evaluate the estrogen receptor (ER) modulation efficacy of 4'-Raloxifene-α-D-glucopyranoside compared to its parent compound?

- Methodological Answer :

- Cell-based assays : Use ER-positive cell lines (e.g., MCF-7) transfected with luciferase reporters under ER-responsive promoters (e.g., ERE-luc). Measure dose-dependent agonism/antagonism via luminescence.

- Competitive binding assays : Perform radioligand displacement studies with [³H]-estradiol to determine binding affinity (Ki).

- Transcriptomic analysis : RNA-seq or qPCR to assess downstream gene expression (e.g., TFF1, GREB1) .

Q. What analytical approaches are recommended for detecting and quantifying 4'-Raloxifene-α-D-glucopyranoside in complex biological matrices?

- Methodological Answer :

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/urine.

- Chromatography : Use reverse-phase HPLC with a polar-embedded column (e.g., Waters Atlantis T3) to resolve glycosidic peaks.

- Detection : Electrospray ionization (ESI)-MS/MS in multiple reaction monitoring (MRM) mode for high sensitivity. Validate with calibration curves and internal standards (e.g., deuterated raloxifene) .

Critical Analysis & Future Directions

Q. What are the limitations of current stability studies on 4'-Raloxifene-α-D-glucopyranoside, and how can they be addressed?

- Methodological Answer :

- Limitations : Hydrolytic degradation under physiological pH or enzymatic cleavage in serum.

- Solutions :

- Stabilization : Use prodrug strategies (e.g., acylated glucosides) or nanoformulations (liposomes) to protect the glycosidic bond.

- Accelerated stability testing : Perform forced degradation studies (heat, light, pH extremes) followed by LC-MS to identify degradation pathways .

Q. How can computational modeling enhance the rational design of 4'-Raloxifene-α-D-glucopyranoside analogs with improved target selectivity?

- Methodological Answer :

- Pharmacophore modeling : Define essential ER-binding motifs (e.g., hydroxyl groups, hydrophobic regions) to guide analog synthesis.

- QSAR studies : Corlate substituent electronic properties (Hammett σ) or steric parameters (molar refractivity) with biological activity.

- Free energy calculations : Use molecular dynamics (MD) simulations to predict binding affinities of glycosylated vs. non-glycosylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.